molecular formula C8H10O3S2 B015018 4-Hydroxybenzyl Methanethiosulfonate CAS No. 491868-12-3

4-Hydroxybenzyl Methanethiosulfonate

Cat. No.: B015018
CAS No.: 491868-12-3
M. Wt: 218.3 g/mol
InChI Key: YPHDQZFGAJAIEG-UHFFFAOYSA-N
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Description

4-Hydroxybenzyl Methanethiosulfonate (CAS 491868-12-3), also known as 4-HB-MTS, is a cysteine-specific covalent modifying agent of significant value in biophysical and structural biology research. This compound is widely utilized to probe the architecture and functional mechanisms of key membrane proteins through site-directed spin labeling or sulfhydryl modification. Its primary research applications include the in-depth study of ion channels and transporters. Specifically, 4-Hxybenzyl Methanethiosulfonate has been employed to investigate the structure of the acetylcholine receptor channel, the GABA receptor channel, and lactose permease. Furthermore, it serves as a critical tool for elucidating the crucial protein-lipid interactions that govern the gating of the bacterial large-conductance mechanosensitive channel (MscL), revealing how specific regions of the channel interact dynamically with the membrane lipid environment during mechanical activation. As a research tool, it enables scientists to gain insights into conformational changes and residue accessibility, thereby advancing the understanding of protein function. This product is intended for research applications only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylsulfonylsulfanylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S2/c1-13(10,11)12-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHDQZFGAJAIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391865
Record name 4-Hydroxybenzyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491868-12-3
Record name 4-Hydroxybenzyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reporter Group Integration:for Many Applications, the Mts Reagent is Coupled to a Reporter Group, Such As a Fluorophore, a Spin Label, or a Biotin Tag. the Rational Design of Such Probes Involves Ensuring That the Linker Connecting the Mts Warhead to the Reporter Group is of an Appropriate Length and Flexibility to Allow the Reporter to Function Without Interfering with the Modification Reaction or the Biological System.

By systematically applying these principles, researchers can design and synthesize novel thiol-reactive probes with tailored properties for a wide range of applications in chemical biology, from mapping protein structure and function to identifying the targets of bioactive small molecules.

Broader Research Avenues and Integrated Methodologies for the Study of 4 Hydroxybenzyl Methanethiosulfonate and Thiosulfonate Chemistry

Electrophysiological Techniques in Channel Characterization

The study of ion channels, which are crucial for cellular electrical signaling, heavily relies on electrophysiological techniques that measure the flow of ions across cell membranes. psi.chmdpi.com These methods are essential for characterizing the function of ion channels and understanding how they are modulated by various compounds. nih.gov Thiosulfonates, including 4-Hydroxybenzyl Methanethiosulfonate, are valuable tools in this field due to their ability to covalently modify cysteine residues, which can be strategically placed within ion channel proteins.

Patch-clamp electrophysiology is a gold-standard technique that allows for the direct measurement of ionic currents through channels. nih.gov This high-resolution method can be used to study channels in their native cellular environment or after being purified and reconstituted into artificial lipid bilayers. nih.govnih.gov By applying a voltage across the membrane and measuring the resulting current, researchers can deduce the channel's conductance, ion selectivity, and gating kinetics (the process of opening and closing). mdpi.com

When studying the effect of a thiol-modifying agent like a methanethiosulfonate, researchers can apply the compound and observe real-time changes in the channel's electrical properties. For instance, if a cysteine residue is located within the channel's pore, its modification might lead to a blockage of ion flow, resulting in a measurable decrease in current. Conversely, modification of a cysteine in a region that controls channel gating could alter the channel's opening or closing rates. This approach, known as cysteine scanning mutagenesis combined with thiol modification, is powerful for mapping the structure of channel pores and understanding the conformational changes that occur during gating.

Key Electrophysiological Approaches for Ion Channel Studies:

TechniqueDescriptionApplication in Thiosulfonate Research
Patch-Clamp Measures ionic currents through single or multiple ion channels in a small "patch" of cell membrane. Variations include whole-cell, inside-out, and outside-out recording configurations. nih.govAllows for real-time analysis of how thiosulfonate modification of specific cysteine residues affects channel conductance, gating, and ion selectivity.
Planar Lipid Bilayer Purified ion channel proteins are incorporated into an artificial lipid bilayer, allowing for the study of channel function in a highly controlled, cell-free environment. psi.chnih.govProvides a simplified system to investigate the direct interaction between a thiosulfonate compound and the channel protein, free from other cellular components.
Voltage-Clamp An overarching technique, often used with patch-clamping, that controls the membrane potential at a set level to measure the resulting ionic currents. psi.chEssential for studying voltage-gated ion channels and determining how thiosulfonate modification affects their voltage-dependent activation or inactivation.

These electrophysiological methods provide unparalleled insight into the dynamic function of ion channels and are indispensable for characterizing the molecular action of cysteine-reactive modulators like this compound. elifesciences.org

Spectroscopic Approaches for Structural Insights (e.g., Tryptophan Fluorescence)

Spectroscopic techniques are vital for probing the structural and dynamic properties of proteins. Fluorescence spectroscopy, in particular, is highly sensitive to the local environment of fluorescent molecules (fluorophores). nih.gov Proteins contain intrinsic fluorophores, most notably the amino acid tryptophan, whose fluorescence emission is highly sensitive to its surrounding microenvironment. nih.govnih.gov This property can be exploited to gain structural insights when a protein is modified by a compound such as this compound.

When a thiosulfonate reacts with a cysteine residue on a protein, it can induce a conformational change. If a tryptophan residue is located near the site of modification, this structural alteration will likely change the tryptophan's local environment—for example, by making it more or less exposed to the aqueous solvent. nih.gov A change in the polarity of the environment results in a shift in the wavelength of the emitted fluorescence. nih.gov

Blue Shift: If the modification causes the tryptophan to move to a more non-polar (hydrophobic) environment, its fluorescence emission maximum will shift to a shorter wavelength (a "blue shift").

Red Shift: Conversely, if the tryptophan becomes more exposed to the polar solvent, its emission will shift to a longer wavelength (a "red shift").

By monitoring these spectral shifts, researchers can detect protein conformational changes that result from the covalent modification by a thiosulfonate. nih.gov Furthermore, the intensity of the fluorescence can also change, providing additional information. For instance, if the bound modifier quenches the tryptophan fluorescence (i.e., reduces its intensity), this can be used to study the binding event itself.

This approach is particularly powerful because it does not require modification of the protein with external fluorescent labels, relying instead on the protein's natural tryptophan residues. nih.gov It provides a non-invasive way to study the structural consequences of thiol modification in real-time.

Molecular Docking and Computational Chemistry Studies Relevant to Thiol Modifiers

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interaction between a small molecule (ligand), like this compound, and a protein receptor at the atomic level. plos.orgscienceopen.com These in silico techniques complement experimental approaches by providing detailed structural hypotheses for how a compound binds and exerts its biological effect. mdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein's active site or other binding pocket. scienceopen.com The process involves:

Preparation of Structures: Obtaining or generating 3D structures of both the ligand (thiol modifier) and the target protein.

Grid Generation: Defining the target binding site on the protein.

Docking Simulation: Using a search algorithm to explore various possible binding poses of the ligand within the defined site.

Scoring: Evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores typically indicate more favorable interactions. scienceopen.com

For thiol modifiers, docking can predict how the compound initially positions itself within a cysteine-containing pocket before the covalent reaction occurs. The results can reveal key non-covalent interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding affinity and specificity. mdpi.com

Molecular Dynamics (MD) Simulations can then be used to validate the stability of the docked pose over time. plos.org By simulating the movements of atoms in the protein-ligand complex, MD can assess the flexibility of the interaction and confirm that the predicted binding mode is stable.

These computational studies are crucial for rational drug design, helping to optimize the structure of thiosulfonate-based compounds to improve their potency and selectivity for a specific protein target. scienceopen.com

Computational Workflow for Thiol Modifiers:

StepTechniquePurposeKey Outputs
1Homology ModelingGenerate a 3D protein structure if one is not experimentally available.Predicted 3D protein model.
2Molecular DockingPredict the non-covalent binding pose of the thiosulfonate in the target site. scienceopen.comBinding energy (kcal/mol), predicted binding orientation, key interacting amino acid residues.
3Molecular DynamicsAssess the stability of the docked protein-ligand complex over time. plos.orgTrajectory of atomic movements, analysis of interaction stability (e.g., RMSD), calculation of binding free energies.

In Vitro and In Vivo Functional Assays in Biological Systems

To understand the biological effects of a compound like this compound, a range of functional assays in both controlled laboratory settings (in vitro) and living organisms (in vivo) are necessary. vibiosphen.com While direct studies on this compound are limited, research on the structurally related compound 4-hydroxybenzyl alcohol (HBA) provides a framework for the types of functional assays that can be employed. nih.govnih.gov

In Vitro Assays: These experiments use cells or biological molecules outside of a living organism to assess a compound's activity.

Cell Viability and Proliferation Assays: These assays measure the health and growth of cells after exposure to a compound. For example, studies on HBA showed it could inhibit the proliferation of endothelial cells, which is relevant for processes like angiogenesis (the formation of new blood vessels). nih.govnih.gov

Cell Migration Assays: These tests determine a compound's effect on cell movement. HBA was found to suppress the migration of endothelial cells, a key step in angiogenesis. nih.gov

Enzyme Activity Assays: If the compound is hypothesized to target a specific enzyme, its activity can be measured directly in the presence of the compound.

Aortic Ring Assay: This is a more complex ex vivo model where a small piece of aorta is cultured in a gel matrix. It allows researchers to observe the sprouting of new blood vessels from the tissue and test the effect of anti-angiogenic compounds like HBA. nih.gov

Dorsal Skinfold Chamber Model: This technique involves implanting a transparent chamber on the back of an animal, allowing for the microscopic observation of blood vessel development in real-time. It was used to confirm the anti-angiogenic effects of HBA in vivo, showing a decreased capillary density in treated animals. nih.govnih.gov

Xenograft Models: To test anticancer activity, human cancer cells can be implanted into immunodeficient mice. The effect of the compound on tumor growth can then be monitored. Methanethiosulfonate derivatives have shown antiproliferative activity in cancer cell lines, suggesting such models would be relevant. nih.gov

These functional assays are critical for translating findings from the molecular level to a biological context, providing evidence of a compound's potential therapeutic effects. nih.gov

Exploration of Methanethiosulfonates as Modulators of Protein Function (e.g., STAT3 Inhibition)

Methanethiosulfonates are increasingly recognized for their potential as modulators of protein function, largely due to their ability to covalently react with cysteine residues. This reactivity can be harnessed to inhibit the function of specific proteins involved in disease. A prominent example is the targeting of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov

STAT3 is a transcription factor that plays a critical role in cellular processes like proliferation and survival. scbt.compatsnap.com Its persistent activation is a hallmark of many cancers, making it an attractive therapeutic target. mdpi.com The STAT3 protein contains a crucial region known as the SH2 (Src Homology 2) domain, which is essential for its activation pathway.

Recent research has focused on developing methanethiosulfonate derivatives as direct inhibitors of STAT3. nih.gov In one study, a series of methanethiosulfonate drug hybrids were synthesized and tested for their ability to bind to the STAT3-SH2 domain. The results were highly promising:

The thiosulfonic compounds were found to bind strongly and selectively to the STAT3-SH2 domain. nih.gov

In contrast, the parent drugs without the methanethiosulfonate moiety showed no ability to bind this domain. nih.gov

Some of the methanethiosulfonate hybrids also exhibited moderate antiproliferative activity against the HCT-116 cancer cell line. nih.gov

These findings suggest that the methanethiosulfonate group can serve as a valuable scaffold for designing new, direct-acting STAT3 inhibitors. nih.gov By covalently modifying a cysteine within the SH2 domain, these compounds can block the protein-protein interactions necessary for STAT3 activation, thereby inhibiting its function in cancer cells. This research highlights the potential of using the unique reactivity of the thiosulfonate group to develop targeted covalent inhibitors for challenging disease targets like STAT3. nih.gov

Development of Novel Chemical Biology Tools and Scaffolds

The unique reactivity of the thiosulfonate group makes it an attractive functional group for the development of novel chemical biology tools. These tools are designed to probe, track, or modulate biological processes with high precision. The thiol-thiosulfonate reaction, which forms a disulfide bond, is particularly useful because of its specificity for cysteine residues. researchgate.net

One major area of development is in the creation of fluorescent probes for detecting biological thiols like glutathione, which is a key antioxidant in cells. Probes can be designed where the thiosulfonate group quenches a nearby fluorophore. Upon reaction with a thiol, the quenching group is released, leading to a "turn-on" fluorescence signal that allows for the detection and quantification of thiols. researchgate.net

Furthermore, the thiosulfonate moiety is being incorporated into polymer and material science to create new functional materials. For example, methanethiosulfonate groups can be included in polymer side-chains. These reactive "handles" can then be used to conjugate thiol-containing molecules, such as peptides or drugs, to the polymer backbone through a simple thiol-disulfide exchange reaction. researchgate.net This strategy is being explored for applications in drug delivery and tissue engineering.

The development of new synthetic methods is also expanding the toolkit. For instance, innovative iodine-mediated systems have been developed for the synthesis of complex thiosulfonate-containing scaffolds, which can serve as the basis for new drug discovery programs. nitw.ac.in These efforts to create novel thiosulfonate-based tools and scaffolds are driven by the need for more specific and versatile chemical probes to unravel the complexities of biological systems. osu.edu

Q & A

Basic Research Questions

Q. How is 4-Hydroxybenzyl Methanethiosulfonate (4-HB-MTS) utilized in site-directed cysteine modification studies?

  • Methodological Answer : 4-HB-MTS is used to covalently modify cysteine residues introduced via site-directed mutagenesis in proteins. The protocol involves:

  • Designing cysteine substitutions at target sites (e.g., pore-lining regions of ion channels or transporters).
  • Treating the protein with 4-HB-MTS (dissolved in methanol/ethanol, typically at 1–10 mM) under controlled redox conditions to avoid non-specific oxidation.
  • Assessing functional changes (e.g., ion transport activity) via electrophysiology or biochemical assays. For example, in NBCe1-A transporter studies, residues like Thr-442 and Ala-435 were identified as critical for ion translocation by their sensitivity to MTS reagents .

Q. What role does 4-HB-MTS play in electron paramagnetic resonance (EPR) spectroscopy for protein dynamics?

  • Methodological Answer : 4-HB-MTS derivatives, such as spin-labeled methanethiosulfonate (e.g., MTSSL), enable site-specific attachment of paramagnetic probes to cysteine residues. The workflow includes:

  • Introducing a cysteine mutation at the target protein site.
  • Incubating with the spin-label reagent (e.g., 1-oxyl-2,2,5,5-tetramethyl-D3-pyrroline-3-methyl methanethiosulfonate) to form a disulfide bond.
  • Performing pulsed dipolar EPR to measure distance distributions between labeled sites, as demonstrated in T4 lysozyme studies .

Advanced Research Questions

Q. How can researchers design experiments to assess ion channel sensitivity using 4-HB-MTS?

  • Methodological Answer : A two-step in vivo screening approach in E. coli is commonly employed:

  • Primary Screen : Use osmotically fragile strains (e.g., MJF455ΔmscL::Cm,ΔmscS) subjected to osmotic down-shock with/without 4-HB-MTS. Reduced viability indicates altered channel sensitivity (e.g., gain/loss of function).
  • Secondary Screen : Validate results using non-fragile strains (e.g., MJF367ΔmscL::Cm) to distinguish between tension sensitivity and general toxicity. This method was critical in identifying MscL channel mutants with modified gating properties .

Q. What experimental strategies resolve contradictions in inhibition data when using 4-HB-MTS on homologous transporters?

  • Methodological Answer : Comparative mutational analysis and residue accessibility mapping can clarify discrepancies. For example:

  • In NBCe1-A, Thr-442 was highly sensitive to 4-HB-MTS, while the homologous Thr-422 in AE1 was not, suggesting divergent transmembrane helix orientations.
  • Use topology probes like MTS-TAMRA (a fluorescent MTS reagent) to confirm residue exposure in aqueous cavities or lipid-facing regions .

Q. How can researchers optimize oxidation-state trapping in redox-sensitive proteins using 4-HB-MTS?

  • Methodological Answer :

  • Pre-treat proteins with reducing agents (e.g., DTT) to ensure thiol groups are in their native state.
  • Quench excess reductants before adding 4-HB-MTS to alkylate cysteines and "trap" transient disulfide bonds or S-nitrosylation states.
  • Validate trapping efficiency via mass spectrometry or functional assays, as applied in studies of redox-regulated enzymes .

Data Analysis and Interpretation

Q. How should researchers interpret helical dipole effects observed in 4-HB-MTS modification studies?

  • Methodological Answer : Helical dipole moments influence reagent accessibility. For instance, Thr-442 in NBCe1-A lies at the C-terminal end of TM1, where the helical dipole enhances electrostatic interactions with ions. To test this:

  • Compare modification rates of residues positioned at helical termini versus mid-segments.
  • Use computational modeling (e.g., ROSETTA or MD simulations) to predict dipole impacts on reagent binding .

Q. What statistical approaches are recommended for analyzing DEER spectroscopy data from 4-HB-MTS spin-labeled proteins?

  • Methodological Answer :

  • Fit distance distributions (P(R)) using multi-Gaussian models to account for conformational heterogeneity.
  • Apply Bayesian Information Criterion (BIC) to select optimal models, as demonstrated in T4 lysozyme studies with MTSSL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.